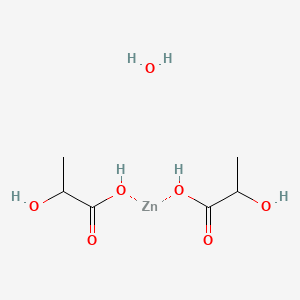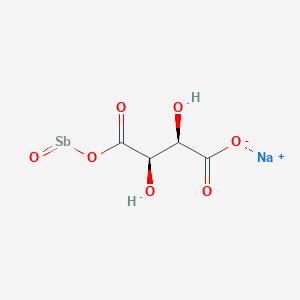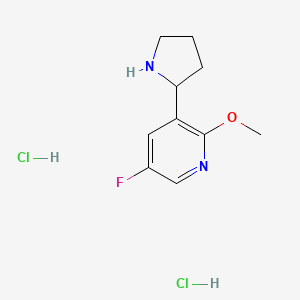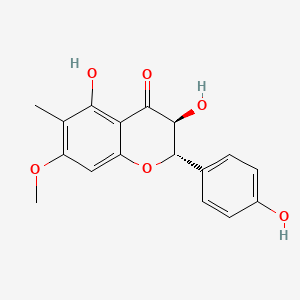
Zinc lactate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc lactate hydrate is a chemical compound formed by the combination of zinc and lactic acid, with the chemical formula Zn(C₃H₅O₃)₂·xH₂O. It appears as a white to almost white fine powder, is nearly odorless, and is highly soluble in water . This compound is commonly used in dental care products due to its antimicrobial properties and its ability to reduce or inhibit the formation of dental plaque and tartar .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc lactate hydrate is typically synthesized through the neutralization of lactic acid with a high-purity zinc source, such as zinc oxide or zinc acetate. The reaction can be represented as follows : [ 2CH₃CH(OH)COOH + ZnO \rightarrow Zn(C₃H₅O₃)₂ + H₂O ]
Industrial Production Methods: In industrial settings, the synthesis involves the complete neutralization of lactic acid with zinc oxide, followed by crystallization to obtain this compound . The reaction is usually carried out in an aqueous medium to ensure high solubility and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Zinc lactate hydrate primarily undergoes substitution reactions. It can react with other acids or bases to form different zinc salts or lactate derivatives.
Common Reagents and Conditions:
Acids: Reacts with strong acids like hydrochloric acid to form zinc chloride and lactic acid.
Bases: Reacts with strong bases like sodium hydroxide to form sodium lactate and zinc hydroxide.
Major Products Formed:
Zinc chloride and lactic acid: when reacted with hydrochloric acid.
Sodium lactate and zinc hydroxide: when reacted with sodium hydroxide.
Scientific Research Applications
Zinc lactate hydrate has a wide range of applications in various fields:
Chemistry:
- Used as a precursor in the synthesis of zinc oxide nanoparticles .
- Acts as a catalyst in certain organic reactions.
Biology:
Medicine:
- Incorporated into dental care products like toothpaste and mouthwash for its antimicrobial properties .
- Used in dietary supplements to prevent zinc deficiency .
Industry:
Mechanism of Action
Zinc lactate hydrate exerts its effects through several mechanisms:
Antimicrobial Action:
- The zinc ion (Zn²⁺) inhibits the growth of bacteria by disrupting their cell membrane integrity and interfering with their metabolic processes .
Nutrient Supplement:
- Zinc is essential for various enzymatic functions and plays a crucial role in immune response, protein synthesis, and DNA synthesis .
Antioxidant Properties:
Comparison with Similar Compounds
Zinc gluconate: Another zinc salt used in dietary supplements and cold remedies.
Zinc acetate: Used in lozenges for treating the common cold and as a dietary supplement.
Uniqueness of Zinc Lactate Hydrate:
Properties
Molecular Formula |
C6H14O7Zn |
|---|---|
Molecular Weight |
263.6 g/mol |
IUPAC Name |
2-hydroxypropanoic acid;zinc;hydrate |
InChI |
InChI=1S/2C3H6O3.H2O.Zn/c2*1-2(4)3(5)6;;/h2*2,4H,1H3,(H,5,6);1H2; |
InChI Key |
WZJSROABYWQPAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)O.CC(C(=O)O)O.O.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,4R)-1-[5-(diaminomethylideneamino)-2-[[(3S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B13833996.png)
![6-Phenyl-4,5-dihydrofuro[2,3-b]pyrrol-3-one](/img/structure/B13834001.png)




![2-[(2-Chloroacetyl)amino]-2-ethylbutanoic acid](/img/structure/B13834033.png)



![methyl 4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoate](/img/structure/B13834079.png)

![1-[5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine](/img/structure/B13834089.png)
